Ceftaroline fosamil acetate
Overview
Description
Ceftaroline fosamil is an antibacterial agent used to treat various bacterial infections, such as acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia . It is a cephalosporin antibacterial indicated for the treatment of infections caused by designated susceptible bacteria .
Synthesis Analysis
Ceftaroline fosamil is synthesized from compound formula VI. The process involves adding sodium bicarbonate to a mixture of compound formula VI, methyl alcohol, and water. After stirring at room temperature for 2 hours, the methyl alcohol is evaporated, and the remaining mixture is extracted with dichloromethane. Anhydrous sodium sulphate is added to the organic phase, and after filtration, the filtrate is dried to obtain the yellow solid compound formula VII .
Molecular Structure Analysis
The molecular formula of Ceftaroline fosamil acetate is C24H27N8O11PS4 . It has an average mass of 762.752 Da and a mono-isotopic mass of 762.041992 Da .
Chemical Reactions Analysis
Ceftaroline fosamil is converted into bioactive ceftaroline in plasma by a phosphatase enzyme. Hydrolysis of the beta-lactam ring of ceftaroline occurs to form the microbiologically inactive, open-ring metabolite ceftaroline M-1 .
Physical And Chemical Properties Analysis
Ceftaroline fosamil acetate has a molecular formula of C24H27N8O11PS4 and an average mass of 762.752 Da . More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
-
Complicated Skin and Soft Tissue Infections (cSSTIs)
- Application Summary: Ceftaroline fosamil has been used in the treatment of complicated skin and soft tissue infections (cSSTIs), including those caused by methicillin-resistant Staphylococcus aureus (MRSA) .
- Methods of Application: The drug is administered intravenously. The specific dosage and frequency would depend on the severity of the infection and the patient’s overall health .
- Results: In pivotal phase III studies, intravenous ceftaroline fosamil demonstrated noninferiority to intravenous vancomycin plus aztreonam in patients hospitalized with cSSTIs .
-
Community-Acquired Pneumonia (CAP)
- Application Summary: Ceftaroline fosamil is used in the treatment of community-acquired pneumonia (CAP). It has shown effectiveness against common pathogens such as S. pneumoniae, S. aureus, Haemophilus influenzae, and Moraxella catarrhalis .
- Methods of Application: The drug is administered intravenously. The specific dosage and frequency would depend on the severity of the infection and the patient’s overall health .
- Results: Ceftaroline fosamil demonstrated noninferiority to intravenous ceftriaxone in patients hospitalized with CAP .
-
Treatment Against MRSA in Refractory Cases
- Application Summary: Ceftaroline fosamil has been used to treat against MRSA in refractory cases .
- Methods of Application: The drug is administered intravenously. The specific dosage and frequency would depend on the severity of the infection and the patient’s overall health .
- Results: Ceftaroline fosamil has been shown to be safe and well-tolerated among children and adults, including those with MRSA, who are resistant or require an alternative antibiotic to common treatments .
-
Acute Bacterial Skin and Skin Structure Infections (ABSSSIs)
- Application Summary: Ceftaroline fosamil has been approved in the USA for the treatment of acute bacterial skin and skin structure infections (ABSSSIs) .
- Methods of Application: The drug is administered intravenously. The specific dosage and frequency would depend on the severity of the infection and the patient’s overall health .
- Results: Ceftaroline fosamil has potent in vitro activity against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae, as well as common Gram-negative organisms .
-
Community-Acquired Bacterial Pneumonia (CABP)
- Application Summary: Ceftaroline fosamil is used in the treatment of community-acquired bacterial pneumonia (CABP). It has shown effectiveness against common pathogens such as S. pneumoniae, S. aureus, Haemophilus influenzae and Moraxella catarrhalis .
- Methods of Application: The drug is administered intravenously. The specific dosage and frequency would depend on the severity of the infection and the patient’s overall health .
- Results: Ceftaroline fosamil has potent in vitro activity against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae, as well as common Gram-negative organisms .
-
Treatment Against MRSA in Refractory Cases
- Application Summary: Ceftaroline fosamil has been used to treat against MRSA in refractory cases .
- Methods of Application: The drug is administered intravenously. The specific dosage and frequency would depend on the severity of the infection and the patient’s overall health .
- Results: Ceftaroline fosamil has been shown to be safe and well-tolerated among children and adults, including those with MRSA, who are resistant or require an alternative antibiotic to common treatments .
-
Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSIs)
- Application Summary: Ceftaroline fosamil has been approved in the USA for the treatment of acute bacterial skin and skin structure infections (ABSSSIs) .
- Methods of Application: The drug is administered intravenously. The specific dosage and frequency would depend on the severity of the infection and the patient’s overall health .
- Results: Ceftaroline fosamil has potent in vitro activity against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae, as well as common Gram-negative organisms .
-
Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Bacteremia
- Application Summary: Ceftaroline fosamil has been used to treat MRSA bacteremia .
- Methods of Application: The drug is administered intravenously. The specific dosage and frequency would depend on the severity of the infection and the patient’s overall health .
- Results: In the case of MRSA bacteremia infections, three different randomized studies in pediatric patients showed effectiveness of ceftaroline. When used in the case of adult populations with MRSA bacteremia, a small trial of 16 patients showed 50% clinical success in patients with acute bacterial skin and skin structure infections versus 63% clinical success in patients with community-acquired bacterial pneumonia .
Future Directions
While randomized controlled trial data in patients with MRSA pneumonia are lacking, studies suggest ceftaroline fosamil is a possible alternative to linezolid and vancomycin . Specific scenarios in which ceftaroline fosamil might be considered include bacteremia and complicating factors such as empyema .
properties
IUPAC Name |
acetic acid;(6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N8O8PS4.C2H4O2.H2O/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4;/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4);1H2/b26-13-;;/t14-,19-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWPPVCZNGQQHZ-IINIBMQSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C(/C1=NSC(=N1)NP(=O)(O)O)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N8O11PS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ceftaroline fosamil acetate | |
CAS RN |
400827-55-6, 866021-48-9 | |
Record name | Pyridinium, 4-[2-[[(6R,7R)-2-carboxy-7-[[(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-, acetate, hydrate (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400827-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridinium, 4-[2-[[(6R,7R)-2-carboxy-7-[[(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-, inner salt acetate, hydrate (1:1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.